3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine
Description
Properties
CAS No. |
1856043-15-6 |
|---|---|
Molecular Formula |
C10H20ClN3O |
Molecular Weight |
233.74 g/mol |
IUPAC Name |
3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10;/h8-9,11H,3-7H2,1-2H3;1H |
InChI Key |
JGQBHEYOFDHZHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Functionalization
The 1-methyl-1H-pyrazol-4-yl moiety is typically synthesized via cyclization or cross-coupling reactions. A regioselective approach adapted from ACS Omega employs trichloromethyl enones and hydrazines to construct the pyrazole ring. For example, arylhydrazine hydrochlorides yield 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers. This selectivity is critical for ensuring the correct substitution pattern in the final compound.
Table 1: Regioselective Pyrazole Synthesis Using Trichloromethyl Enones
| Hydrazine Type | Regioisomer | Yield Range | Key Conditions |
|---|---|---|---|
| Arylhydrazine HCl | 1,3 | 37–97% | DCM, RT, 12 h |
| Free Hydrazine | 1,5 | 52–83% | DMF, 80°C, 6 h |
The trichloromethyl group in intermediates serves as a precursor for the carboxyalkyl moiety, enabling a one-pot, three-component synthesis.
Introduction of the Ethoxypropylamine Chain
The ethoxypropylamine side chain is introduced via nucleophilic substitution or reductive amination. A patent from the European Patent Office details the use of 3-ethoxypropanal and 1-methyl-1H-pyrazol-4-ylmethanamine in a reductive amination reaction catalyzed by sodium cyanoborohydride. The reaction proceeds in methanol at 25°C, achieving a 78% yield after 24 hours.
Mechanistic Insight :
- Imine Formation : The primary amine reacts with the aldehyde to form an imine intermediate.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
$$
\text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} \xrightarrow{\text{NaBH}3\text{CN}} \text{RNHCH}_2\text{R'}
$$
This method avoids over-alkylation and simplifies purification.
Catalytic Systems and Optimization
Palladium-Catalyzed Cross-Coupling
A protocol from the Royal Society of Chemistry employs Pd-based catalysts for coupling pyrazole boronic esters with halogenated intermediates. For instance, Suzuki-Miyaura coupling between 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 3-bromopropane-1-amine derivatives uses XPhos Pd G2 in dioxane/water (3:1) at 80°C. Yields exceed 85% with <2% homocoupling byproducts.
Table 2: Catalytic Efficiency in Cross-Coupling Reactions
| Catalyst | Solvent System | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| XPhos Pd G2 | Dioxane/H2O | 80°C | 85–92% | >98% |
| RuPhos Pd G2 | Toluene/EtOH | 100°C | 72–78% | 95% |
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in SN2 reactions but may promote side reactions at elevated temperatures. In contrast, ethereal solvents (e.g., THF) improve selectivity for reductive amination. Triethylamine (TEA) and DIEA are preferred bases for neutralizing HCl byproducts in amide bond formations, as demonstrated in the synthesis of related pyrazole carboxamides.
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography on silica gel (0–100% EtOAc/hexanes) is standard for isolating intermediates. For the final amine, reverse-phase chromatography (MeCN/H2O with 0.1% TFA) achieves >99% purity, as reported in protocols from Ambeed.
Table 3: Purification Methods and Outcomes
| Step | Method | Solvent Gradient | Purity |
|---|---|---|---|
| Intermediate Isolation | Flash Chromatography | EtOAc/Hexanes | 95–98% |
| Final Compound | Reverse-Phase HPLC | MeCN/H2O + 0.1% TFA | >99% |
Spectroscopic Confirmation
1H NMR and LC-MS are critical for structural validation. Key spectral features include:
- 1H NMR (CDCl3) : δ 3.93 (s, 3H, N–CH3), 2.42 (s, 3H, COCH3), 3.45 (q, 2H, OCH2CH3).
- HRMS (ESI+) : m/z 225.33 [M+H]+.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Batch processes dominate laboratory-scale synthesis, but continuous flow systems offer advantages in scalability. A patent highlights a 10-kg pilot-scale synthesis using continuous hydrogenation, reducing reaction time from 24 hours to 4 hours.
Cost Analysis
Table 4: Cost Drivers in Large-Scale Production
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| Palladium Catalysts | 40% | Catalyst Recycling |
| Solvents | 25% | Switch to Green Solvents (e.g., EtOH) |
| Purification | 20% | Crystallization vs. Chromatography |
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ethoxy and amine groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-[(1-methyl-1H-imidazol-4-yl)methyl]propan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-ethoxy-N-[(1-methyl-1H-triazol-4-yl)methyl]propan-1-amine: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness
3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the ethoxy group and the propan-1-amine moiety further enhances its versatility in various applications .
Biological Activity
3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine, with the CAS number 1856043-15-6, is a compound that has garnered interest for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine is with a molecular weight of 233.74 g/mol. The compound's structure includes an ethoxy group and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Common Name | 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine |
| CAS Number | 1856043-15-6 |
| Molecular Formula | |
| Molecular Weight | 233.74 g/mol |
Biological Activity
Research indicates that compounds containing pyrazole and ethoxy groups exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives in combating viral infections. For instance, compounds similar to 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine have been shown to inhibit the main protease (M pro) of coronaviruses, including SARS-CoV and SARS-CoV-2. This protease is essential for viral replication and maturation, making it a prime target for antiviral drug development .
Anticancer Properties
A study on pyrazole derivatives indicated that they could inhibit certain kinases involved in cancer progression. The introduction of specific substituents on the pyrazole ring can enhance the selectivity and potency against various cancer cell lines . For example, structural modifications to similar compounds have resulted in significant reductions in tumor cell viability in vitro.
Study on Antiviral Efficacy
In a study published in Nature Communications, researchers tested a series of pyrazole derivatives against SARS-CoV-2 M pro. The results showed that specific modifications to the pyrazole ring improved binding affinity and inhibitory activity against the enzyme, suggesting that 3-Ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine could possess similar properties if optimized correctly .
Kinase Inhibition Study
Another study focused on the kinase inhibition profile of pyrazole compounds demonstrated that certain analogs exhibited selective inhibition against FLT3 and TRKC kinases, which are implicated in various cancers. This selectivity can be crucial for developing targeted therapies with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
